molecular formula C16H17NO3S B3007385 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide CAS No. 93472-53-8

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

Cat. No.: B3007385
CAS No.: 93472-53-8
M. Wt: 303.38
InChI Key: UVSMNZLLTVWIHW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to a propanamide backbone, with additional methyl and phenyl substitutions on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-methyl-N-phenylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Benzenesulfonyl chloride and N-methyl-N-phenylpropanamide.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.

    Procedure: Benzenesulfonyl chloride is added dropwise to a solution of N-methyl-N-phenylpropanamide and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.

    N-methyl-N-phenylacetamide: Lacks the sulfonyl group but shares the amide backbone.

    Tosylamide: Contains a toluenesulfonyl group instead of a benzenesulfonyl group.

Uniqueness

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is unique due to the presence of both the benzenesulfonyl and N-methyl-N-phenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNZLLTVWIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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